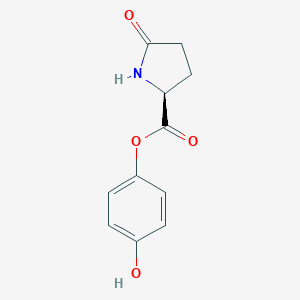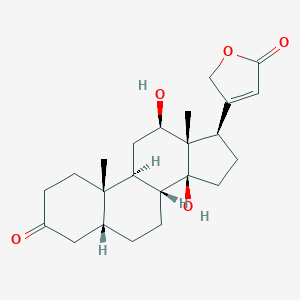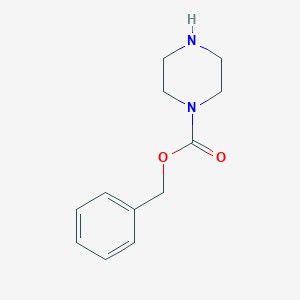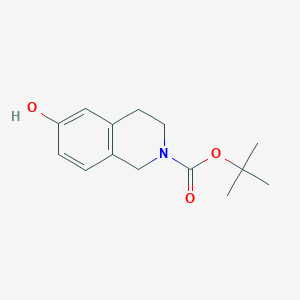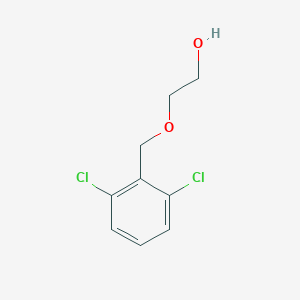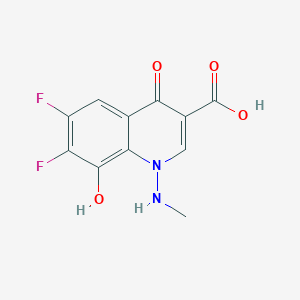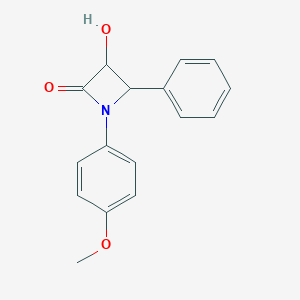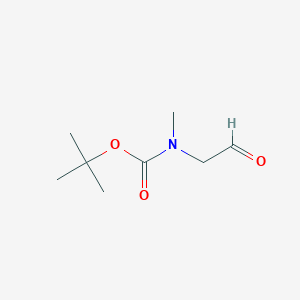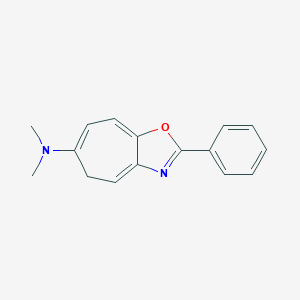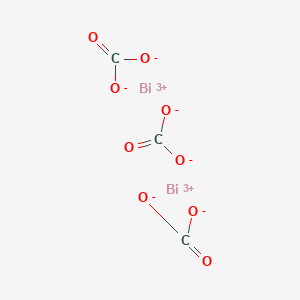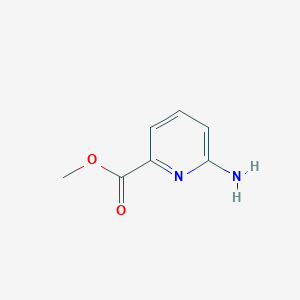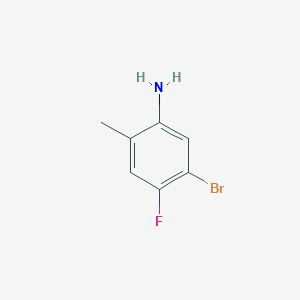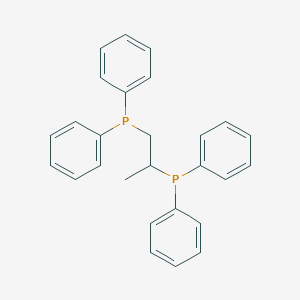![molecular formula C9H11IN2O5 B104865 1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione CAS No. 19325-95-2](/img/structure/B104865.png)
1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in medicine, particularly in the treatment of cancer.
Mechanism Of Action
The mechanism of action of 1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione involves the inhibition of thymidylate synthase, an enzyme that is essential for the synthesis of DNA. By inhibiting thymidylate synthase, the compound prevents the formation of new DNA strands, which ultimately leads to the death of cancer cells.
Biochemical And Physiological Effects
Research has shown that 1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione has minimal toxicity to normal cells, making it a promising candidate for cancer treatment. Additionally, the compound has been shown to exhibit good pharmacokinetic properties, including good oral bioavailability and a long half-life.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione in lab experiments is its potent antitumor activity against a range of cancer cell lines. Additionally, the compound exhibits good pharmacokinetic properties, making it a promising candidate for further development as a cancer treatment. However, one of the limitations of using the compound in lab experiments is its high cost of synthesis, which may limit its widespread use in research.
Future Directions
There are several future directions for research on 1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione. One area of focus is the development of more cost-effective synthesis methods for the compound, which would enable its wider use in research. Additionally, further studies are needed to determine the optimal dosage and administration of the compound for cancer treatment. Finally, research is needed to investigate the potential applications of the compound in other areas, such as antiviral and antibacterial therapies.
Synthesis Methods
1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione can be synthesized through a multi-step process that involves the reaction of uracil with iodine and trifluoroacetic acid to form 5-iodouracil. The 5-iodouracil is then reacted with 2,3-O-isopropylidene-D-glyceraldehyde in the presence of a Lewis acid catalyst to form the intermediate compound, which is then treated with potassium carbonate and carbon dioxide to yield 1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione.
Scientific Research Applications
1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione has been extensively studied for its potential applications in cancer treatment. Research has shown that the compound exhibits potent antitumor activity against a range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. Additionally, studies have shown that the compound can inhibit the proliferation of cancer cells by inducing apoptosis, a process that leads to programmed cell death.
properties
CAS RN |
19325-95-2 |
|---|---|
Product Name |
1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione |
Molecular Formula |
C9H11IN2O5 |
Molecular Weight |
354.1 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11IN2O5/c10-6-4(3-13)17-8(7(6)15)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7+,8-/m1/s1 |
InChI Key |
ZPBRIWRUKVZCRW-CCXZUQQUSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)I)O |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)I)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)I)O |
synonyms |
1-(3'-iodo-3'-deoxyarabinofuranosyl)uracil 3-I-Ara-U |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



